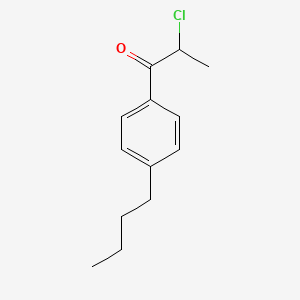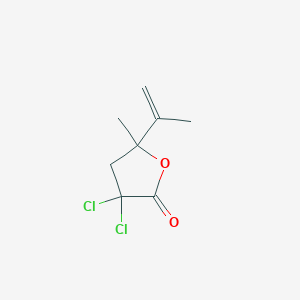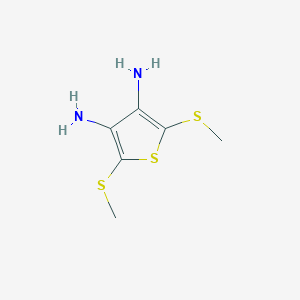
1-(4-Butylphenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butylphenyl)-2-chloropropan-1-one is an organic compound that features a butyl group attached to a phenyl ring, which is further connected to a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(4-Butylphenyl)-2-chloropropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-butylbenzene with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
化学反応の分析
Types of Reactions: 1-(4-Butylphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines, ethers, or thioethers.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
科学的研究の応用
1-(4-Butylphenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Butylphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
1-(4-Butylphenyl)-2-bromopropan-1-one: Similar structure but with a bromine atom instead of chlorine.
1-(4-Butylphenyl)-2-fluoropropan-1-one: Similar structure but with a fluorine atom instead of chlorine.
1-(4-Butylphenyl)-2-iodopropan-1-one: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: 1-(4-Butylphenyl)-2-chloropropan-1-one is unique due to its specific reactivity and the balance between steric and electronic effects imparted by the butyl and chloropropanone groups. This uniqueness makes it a valuable compound for targeted applications in research and industry.
特性
CAS番号 |
89878-71-7 |
|---|---|
分子式 |
C13H17ClO |
分子量 |
224.72 g/mol |
IUPAC名 |
1-(4-butylphenyl)-2-chloropropan-1-one |
InChI |
InChI=1S/C13H17ClO/c1-3-4-5-11-6-8-12(9-7-11)13(15)10(2)14/h6-10H,3-5H2,1-2H3 |
InChIキー |
QUXCQUSTHZININ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)C(=O)C(C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyano-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14386197.png)
![{2-[Acetyl(methyl)amino]phenyl}methyl acetate](/img/structure/B14386204.png)

![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)




![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)



![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
